8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid
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Overview
Description
This compound is a complex organic molecule with the IUPAC name “8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid”. It has a molecular weight of 506.6 . The molecule contains a fluorenylmethoxycarbonyl (Fmoc) group, which is a common protecting group used in peptide synthesis .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, featuring a spirocyclic system, an Fmoc-protected amino group, and a carboxylic acid group . The presence of these functional groups suggests that this compound may have interesting chemical properties and reactivity .
Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm³, a boiling point of 653.7±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.1 mmHg at 25°C . It also has a molar refractivity of 111.5±0.4 cm³, and a polar surface area of 94 Ų .
Scientific Research Applications
The compound “8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid” is a derivative of fluorenylmethyloxycarbonyl (Fmoc), which is commonly used in peptide synthesis. Here is a comprehensive analysis of its scientific research applications:
Nanotechnology
These applications demonstrate the versatility of the Fmoc-protected amino acid derivative in various scientific fields, contributing significantly to advancements in research and technology. The detailed methods and results are based on standard procedures and outcomes reported in the literature related to Fmoc chemistry and its applications in peptide science and beyond .
Synthesis of Peptide Azides
- Results : Peptide azides synthesized using this method have been successfully applied in various peptide coupling reactions .
Ergogenic Supplements
- Results : Supplements containing these derivatives have been recognized to be beneficial as ergogenic dietary substances .
Unnatural Amino Acid Synthesis
- Results : The methodology has enabled the synthesis of a variety of unnatural amino acids with potential applications in medicine and biology .
Enantiomerically Pure β-Amino Acids
- Results : This has resulted in high yields of N-Fmoc-protected β-amino acids, which are important in various chemical syntheses .
These additional applications highlight the compound’s broad utility in scientific research, extending its use beyond peptide synthesis to include areas such as sports science, synthetic biology, and chiral chemistry. The detailed methods and results are based on standard procedures and outcomes reported in the literature related to Fmoc chemistry and its applications in peptide science and beyond.
HPLC Analysis of Amines
- Results : The derivatization has led to improved sensitivity and specificity in the analysis of amines .
Synthesis of Peptide Libraries
Labeling of Biomolecules
- Results : Labeled biomolecules have been successfully used in assays, imaging, and diagnostic applications .
Study of Protein Folding
- Results : Insights into the mechanisms of protein folding and misfolding have been gained, which is crucial for understanding diseases like Alzheimer’s .
Development of Fluorescent Probes
Creation of Bioactive Surfaces
Future Directions
properties
IUPAC Name |
8-(9H-fluoren-9-ylmethoxycarbonylamino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO6/c26-21(27)23(9-11-24(12-10-23)30-13-14-31-24)25-22(28)29-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,25,28)(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JACJNSRYTDVVMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid |
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